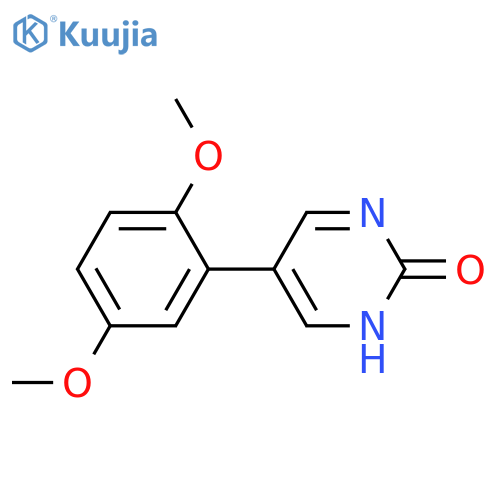Cas no 1111103-56-0 (5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one)

1111103-56-0 structure
商品名:5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one
CAS番号:1111103-56-0
MF:C12H12N2O3
メガワット:232.235282897949
MDL:MFCD11876761
CID:2606609
PubChem ID:52984090
5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one
- MFCD11876761
- 5-(2,5-DIMETHOXYPHENYL)-2-HYDROXYPYRIMIDINE
- 1111103-56-0
- 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%
- DTXSID50680851
- 5-(2,5-Dimethoxyphenyl)pyrimidin-2-ol
- 5-(2,5-Dimethoxyphenyl)pyrimidin-2(1H)-one
-
- MDL: MFCD11876761
- インチ: InChI=1S/C12H12N2O3/c1-16-9-3-4-11(17-2)10(5-9)8-6-13-12(15)14-7-8/h3-7H,1-2H3,(H,13,14,15)
- InChIKey: GKMYJPBLJVPULB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 232.08479225Da
- どういたいしつりょう: 232.08479225Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322888-5g |
5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%; . |
1111103-56-0 | 95% | 5g |
€1159.00 | 2025-02-16 | |
| abcr | AB322888-5 g |
5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%; . |
1111103-56-0 | 95% | 5g |
€1159.00 | 2023-04-26 |
5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
1111103-56-0 (5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one) 関連製品
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1111103-56-0)5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one

清らかである:99%
はかる:5g
価格 ($):687.0